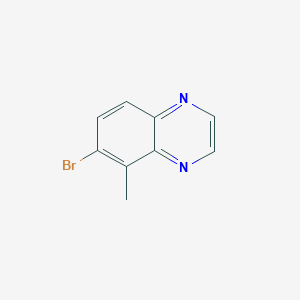

6-Bromo-5-methylquinoxaline

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-bromo-5-methylquinoxaline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c1-6-7(10)2-3-8-9(6)12-5-4-11-8/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMSAUSUYJVUOJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=NC=CN=C12)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

6-Bromo-5-methylquinoxaline: A Comprehensive Guide to Synthesis, Reactivity, and Applications in Cross-Coupling

Executive Summary

As a Senior Application Scientist, I frequently encounter the challenge of designing synthetic routes that require highly specific, functionalized heterocyclic building blocks. 6-Bromo-5-methylquinoxaline (CAS: 2386229-26-9) has emerged as a critical intermediate in both medicinal chemistry (e.g., kinase inhibitors, anti-infective agents) and materials science (e.g., donor-acceptor-donor triads for organic electronics).

Unlike standard bromoquinoxalines, the presence of the 5-methyl group introduces unique steric and electronic parameters that directly influence the reactivity of the adjacent 6-bromo position. This whitepaper provides an authoritative, in-depth analysis of its physicochemical profile, synthetic pathways, and optimized downstream functionalization protocols, ensuring that your laboratory workflows are both reproducible and self-validating.

Physicochemical Profiling

Understanding the baseline properties of 6-Bromo-5-methylquinoxaline is the first step in predicting its behavior in complex reaction matrices[1]. The pyrazine ring imparts weak basicity, while the bromo-substituent provides a robust handle for transition-metal-catalyzed cross-coupling.

Table 1: Physicochemical and Structural Properties

| Parameter | Specification / Value |

| CAS Number | 2386229-26-9 |

| Molecular Formula | C9H7BrN2 |

| Molecular Weight | 223.07 g/mol |

| Physical Form | Solid |

| Purity Standard | ≥ 95% (typically verified via HPLC/LC-MS) |

| SMILES | CC1=C(Br)C=CC2=NC=CN=C12 |

| InChI Key | MMSAUSUYJVUOJD-UHFFFAOYSA-N |

Synthetic Pathways and Mechanistic Logic

The most robust and scalable method for synthesizing quinoxaline derivatives relies on the double condensation of o-phenylenediamines with 1,2-dicarbonyl compounds[2]. For 6-Bromo-5-methylquinoxaline, the precursors are 3-bromo-4-methylbenzene-1,2-diamine and glyoxal.

Causality in Reaction Design: The reaction is thermodynamically driven by the formation of the highly stable, aromatic pyrazine ring. We utilize a protic solvent (ethanol) combined with a catalytic amount of acetic acid. The acid protonates the carbonyl oxygen of glyoxal, significantly lowering the lowest unoccupied molecular orbital (LUMO) energy, thereby accelerating the initial nucleophilic attack by the diamine. Ethanol is chosen because it solubilizes the organic precursors while allowing the system to be heated to reflux, driving off water to push the equilibrium toward the dehydrated cyclic product[3].

Fig 1: Condensation pathway for 6-Bromo-5-methylquinoxaline synthesis via a di-imine intermediate.

Protocol 1: Self-Validating Synthesis of 6-Bromo-5-methylquinoxaline

Step-by-Step Methodology:

-

Preparation: Charge a 250 mL round-bottom flask with 3-bromo-4-methylbenzene-1,2-diamine (10.0 mmol) and absolute ethanol (50 mL). Stir until fully dissolved.

-

Activation: Add 3 drops of glacial acetic acid to act as a catalyst.

-

Addition: Slowly add a 40% aqueous solution of glyoxal (12.0 mmol, 1.2 eq) dropwise over 10 minutes to prevent uncontrolled exothermic spikes.

-

Reflux: Equip the flask with a reflux condenser and heat to 80 °C for 4 hours.

-

Self-Validation Check (In-Process): Remove a 50 µL aliquot, dilute in methanol, and analyze via TLC (Hexane:EtOAc 3:1) and LC-MS. The reaction is complete when the diamine spot disappears and LC-MS shows a distinct 1:1 isotopic doublet at m/z 224/226 [M+H]+, confirming the presence of the mono-brominated product.

-

Workup: Cool to room temperature. Concentrate the mixture under reduced pressure, extract with dichloromethane (3 x 30 mL), wash with brine, dry over anhydrous Na2SO4, and evaporate to yield the crude solid. Purify via recrystallization from hot ethanol.

Downstream Functionalization: The Power of the 6-Bromo Position

The 6-bromo position is highly susceptible to oxidative addition by Palladium(0) species, making it an ideal candidate for Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation) cross-coupling reactions[4].

Overcoming Steric Hindrance (The 5-Methyl Penalty): The adjacent 5-methyl group exerts a significant steric penalty, which can inhibit the transmetalation step of the catalytic cycle. To overcome this, we must select bulky, electron-rich biarylphosphine ligands such as XPhos or SPhos . Why? The steric bulk of the dicyclohexyl and triisopropylphenyl groups on XPhos forces the palladium center into a highly reactive, low-coordinate state (L-Pd(0)). This accelerates both the oxidative addition into the strong C-Br bond and the subsequent reductive elimination, preventing catalyst deactivation and suppressing unwanted debromination side-reactions.

Fig 2: Palladium-catalyzed cross-coupling workflows for functionalizing the sterically hindered core.

Protocol 2: Sterically Hindered Suzuki-Miyaura Cross-Coupling

Step-by-Step Methodology:

-

Reagent Loading: In an oven-dried Schlenk tube, combine 6-Bromo-5-methylquinoxaline (1.0 mmol), arylboronic acid (1.5 mmol), Pd2(dba)3 (0.02 mmol, 2 mol%), XPhos (0.08 mmol, 8 mol%), and K2CO3 (3.0 mmol).

-

Atmosphere Exchange: Evacuate and backfill the tube with Argon three times to ensure a strictly oxygen-free environment (preventing homocoupling of the boronic acid).

-

Solvent Addition: Add a degassed biphasic solvent mixture of Toluene/Water (4:1 v/v, 5 mL). Causality: Toluene solubilizes the organic substrates, while water dissolves the K2CO3. This biphasic system ensures a controlled release of carbonate ions to the organic interface, preventing the rapid protodeboronation of the boronic acid[4].

-

Heating: Seal the tube and heat at 90 °C for 12 hours.

-

Self-Validation Check (Quantitative): Cool the reaction. Add exactly 1.0 mmol of 1,3,5-trimethoxybenzene as an internal standard. Extract a 100 µL aliquot of the organic layer, evaporate, and dissolve in CDCl3 for crude 1H-NMR analysis. Compare the integration of the internal standard's methoxy peak (δ 3.77) against the product's newly formed aryl protons to calculate the exact NMR yield prior to chromatographic loss.

-

Purification: Filter through a pad of Celite, concentrate, and purify via silica gel flash chromatography.

Troubleshooting & Optimization Matrix

When working with 6-Bromo-5-methylquinoxaline, deviations in yield are usually tied to catalytic bottlenecks. Use the following matrix to diagnose and correct experimental failures based on mechanistic principles.

Table 2: Cross-Coupling Troubleshooting Guide

| Observation | Mechanistic Cause | Corrective Action |

| High levels of debrominated starting material | Slow transmetalation allowing competitive β-hydride elimination or protonation of the Pd-aryl intermediate. | Switch to a more electron-rich, bulky ligand (e.g., SPhos or RuPhos). Ensure solvents are strictly anhydrous if not running a biphasic Suzuki. |

| Incomplete conversion (Starting material remains) | Catalyst deactivation (Pd black precipitation) due to oxygen ingress or poor ligand-to-metal ratio. | Increase ligand loading to 4:1 relative to Pd. Verify Argon line integrity. Consider microwave irradiation (120 °C for 20 min) to overcome activation barriers[3]. |

| Boronic acid homocoupling (Suzuki) | Excess oxygen in the system acting as an oxidant for the Pd(II) intermediate. | Sparging solvents with Argon for 30 minutes prior to use. Add boronic acid in two batches. |

References

-

Science of Synthesis: Knowledge Updates 2012/3 (Quinoxalines). Thieme Connect.[Link]

-

Applications of Microwaves in the Synthesis of Polycyclic Six-Membered N,N-Heterocycles. Taylor & Francis.[Link]

Sources

Authored by: A Senior Application Scientist

An In-depth Technical Guide to 6-Bromo-5-methylquinoxaline for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Bromo-5-methylquinoxaline, a heterocyclic compound of interest in medicinal chemistry and drug discovery. While specific research on this particular derivative is limited in publicly available literature, this document serves as a foundational resource by leveraging established knowledge of the quinoxaline scaffold. We will explore its physicochemical properties, propose a viable synthetic route, and discuss its potential applications, particularly in oncology, based on the well-documented biological activities of related quinoxaline derivatives. This guide includes hypothetical experimental protocols, expected analytical data, and a discussion of the underlying mechanisms of action to provide researchers with a solid starting point for their investigations.

Introduction

Quinoxaline, a fused bicyclic heterocycle composed of a benzene and a pyrazine ring, represents a "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3][4] The versatility of the quinoxaline core allows for extensive chemical modification, enabling the fine-tuning of its pharmacological profile. The introduction of a bromine atom and a methyl group, as in 6-Bromo-5-methylquinoxaline, offers unique opportunities for both modulating biological activity and for further synthetic elaboration. The bromine atom, in particular, can serve as a handle for cross-coupling reactions, allowing for the construction of more complex molecules.[5] This guide aims to provide a detailed technical framework for researchers and drug development professionals interested in the synthesis, characterization, and potential applications of 6-Bromo-5-methylquinoxaline.

Physicochemical Properties

A summary of the key physicochemical properties of 6-Bromo-5-methylquinoxaline is presented in the table below. This information is crucial for its handling, storage, and use in experimental settings.

| Property | Value | Source |

| CAS Number | 2386229-26-9 | Sigma-Aldrich |

| Molecular Formula | C₉H₇BrN₂ | Sigma-Aldrich |

| Molecular Weight | 223.07 g/mol | Sigma-Aldrich |

| Physical Form | Solid | Sigma-Aldrich |

| Purity | Typically ≥95% | Sigma-Aldrich |

| Storage | Keep in a dark place, sealed in dry, room temperature conditions. | Sigma-Aldrich |

| InChI Key | MMSAUSUYJVUOJD-UHFFFAOYSA-N | Sigma-Aldrich |

Synthesis and Reactivity

Proposed Synthetic Pathway

A logical synthetic approach would involve a two-step process: the synthesis of the quinoxaline core followed by bromination.

Caption: Simplified EGFR signaling pathway and the hypothetical point of inhibition by a quinoxaline derivative.

Antimicrobial Activity

Quinoxaline derivatives have also demonstrated significant activity against a range of pathogenic bacteria and fungi. [2][4]Their antimicrobial mechanism is thought to involve the inhibition of essential microbial enzymes and the disruption of microbial DNA synthesis. [2]

Experimental Protocols (Hypothetical)

The following are generalized, hypothetical protocols for the synthesis and characterization of 6-Bromo-5-methylquinoxaline. These should be adapted and optimized by the researcher.

Synthesis of 5-methylquinoxaline

-

To a solution of 3-methyl-1,2-phenylenediamine (1.22 g, 10 mmol) in ethanol (50 mL), add a 40% aqueous solution of glyoxal (1.45 g, 10 mmol).

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 5-methylquinoxaline.

Synthesis of 6-Bromo-5-methylquinoxaline

-

Dissolve 5-methylquinoxaline (1.44 g, 10 mmol) in a suitable solvent such as acetic acid or dichloromethane.

-

Add N-Bromosuccinimide (NBS) (1.78 g, 10 mmol) portion-wise at room temperature.

-

Stir the reaction mixture for 12-24 hours.

-

Monitor the reaction by TLC.

-

Once the starting material is consumed, quench the reaction with a saturated solution of sodium thiosulfate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield 6-Bromo-5-methylquinoxaline.

Analytical Characterization

-

NMR Spectroscopy: Dissolve 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz spectrometer. [7]* IR Spectroscopy: Obtain the IR spectrum of the solid compound using a KBr pellet or an ATR accessory.

-

Mass Spectrometry: Analyze the compound using an ESI or EI mass spectrometer to confirm the molecular weight.

Safety and Handling

Based on the safety data for similar compounds, 6-Bromo-5-methylquinoxaline should be handled with care. The following GHS hazard statements are associated with it:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the Safety Data Sheet (SDS) from the supplier before handling this chemical.

Conclusion

6-Bromo-5-methylquinoxaline is a promising heterocyclic compound with significant potential for applications in drug discovery and materials science. While direct experimental data is currently scarce, this guide provides a solid theoretical and practical foundation for researchers. The proposed synthetic route is based on well-established chemical principles, and the discussion of its potential biological activities is grounded in the extensive literature on the quinoxaline scaffold. Further research into the synthesis, characterization, and biological evaluation of 6-Bromo-5-methylquinoxaline and its derivatives is highly encouraged and could lead to the discovery of novel therapeutic agents.

References

- Ameen Ali Abu-Hashem. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.

- MDPI. (2023).

- BenchChem. (2025). Quinoxaline Derivatives: A Comprehensive Technical Guide to Their Biological Activities.

- ResearchGate. (2023).

- Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025).

- Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS.

- Quinazoline-Based Dual Inhibitors of EGFR And VEGFR as Potential Antiprolifer

- Quinazolinones as allosteric fourth-generation EGFR inhibitors for the tre

- Abida, et al. (2026).

- El-Gendy, M. A., et al. (2015). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Molecules, 20(11), 19694-19713.

- Abdel-Gawad, H., et al. (2020). Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. RSC Advances, 10(49), 29331-29346.

- A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Rel

- Scribd. (n.d.). Quinoxaline Synthesis via o-Phenylenediamine.

- ACS Publications. (2011). Copper-Catalyzed Synthesis of Quinoxalines with o-Phenylenediamine and Terminal Alkyne in the Presence of Bases. Organic Letters.

- ResearchGate. (2025).

- ResearchGate. (n.d.). Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid.

- Exploring Fine Chemical Applications of Bromin

- Frontiers. (n.d.).

- RSC Publishing. (n.d.).

- The Royal Society of Chemistry. (n.d.).

- Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. (2021).

- G. Naresh Kumar, et al. (2015).

- BenchChem. (2025). Spectroscopic and Analytical Characterization of N-Methylated Quinoxaline Diamines: A Technical Guide.

- Metin Balci. (n.d.). Basic 1H- and 13C-NMR Spectroscopy.

Sources

- 1. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Quinoxaline Derivatives in Cancer Therapy: Insights into Mechanisms of Action and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. pdf.benchchem.com [pdf.benchchem.com]

6-Bromo-5-methylquinoxaline structure elucidation

An In-depth Technical Guide to the Structure Elucidation of 6-Bromo-5-methylquinoxaline

Abstract

The quinoxaline scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active agents, driving extensive research in medicinal chemistry and drug development.[1][2][3] The precise structural characterization of novel quinoxaline derivatives is paramount for establishing definitive structure-activity relationships (SAR) and ensuring the validity of biological findings. This technical guide provides a comprehensive, field-proven methodology for the complete structure elucidation of 6-Bromo-5-methylquinoxaline. By integrating data from mass spectrometry, infrared spectroscopy, and a suite of one- and two-dimensional nuclear magnetic resonance experiments, we present a self-validating workflow that ensures unambiguous structural confirmation. This document is intended for researchers, scientists, and drug development professionals seeking a robust framework for the characterization of complex heterocyclic compounds.

Introduction: The Significance of the Quinoxaline Core

Quinoxalines, or benzopyrazines, are bicyclic heteroaromatic compounds formed by the fusion of a benzene ring and a pyrazine ring.[1] This structural class is of profound interest due to its wide spectrum of biological activities, including anticancer, antiviral, antibacterial, and kinase inhibitory properties.[2][3] The introduction of specific substituents, such as a bromine atom and a methyl group in the case of 6-Bromo-5-methylquinoxaline, can significantly modulate a molecule's physicochemical properties and biological targets. Therefore, an irrefutable and detailed understanding of the molecule's constitution—the precise location of each substituent and the connectivity of all atoms—is the foundational prerequisite for any subsequent research and development effort.

The elucidation process is a systematic investigation, where each analytical technique provides a unique piece of the structural puzzle. The convergence of orthogonal data streams is what lends trustworthiness and scientific integrity to the final structural assignment.

The Elucidation Workflow: A Multi-Technique Approach

The definitive confirmation of a chemical structure is not achieved by a single experiment but by the logical synthesis of data from multiple analytical techniques. The workflow for 6-Bromo-5-methylquinoxaline is designed to first establish the molecular formula and identify key functional groups, followed by a detailed mapping of the atomic connectivity.

Figure 1: A logical workflow for the structural elucidation of 6-Bromo-5-methylquinoxaline.

Mass Spectrometry (MS): Establishing the Molecular Formula

Expertise & Causality: The first step in identifying an unknown compound is to determine its molecular weight and elemental formula. High-resolution mass spectrometry (HRMS) is the gold standard for this. For halogenated compounds, the isotopic pattern is a key diagnostic feature. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 abundance ratio.[4] This provides a definitive signature in the mass spectrum, immediately confirming the presence of a single bromine atom.

Experimental Protocol (EI-MS):

-

Sample Preparation: A dilute solution of the purified compound is prepared in a volatile solvent (e.g., methanol or dichloromethane).

-

Injection: The sample is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC) inlet.

-

Ionization: The sample is vaporized and bombarded with high-energy electrons (typically 70 eV) in the ion source, causing ionization and fragmentation.

-

Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

Detection: Ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Data Presentation & Interpretation: The molecular formula of 6-Bromo-5-methylquinoxaline is C₉H₇BrN₂. The mass spectrum will exhibit a characteristic pair of peaks for the molecular ion.

| Ion | Calculated m/z | Expected Relative Intensity | Interpretation |

| [M]⁺ (with ⁷⁹Br) | ~221.98 | 100% | Molecular ion containing the ⁷⁹Br isotope. |

| [M+2]⁺ (with ⁸¹Br) | ~223.98 | ~98% | Molecular ion containing the ⁸¹Br isotope, confirming one bromine atom. |

| [M-Br]⁺ | ~143.06 | Variable | Fragment ion resulting from the loss of the bromine radical. |

| [M-HCN]⁺ | ~194.97 | Variable | Common fragmentation pathway for nitrogen-containing heterocyclic compounds. |

Table 1: Predicted Mass Spectrometry Data for 6-Bromo-5-methylquinoxaline.

This distinctive M/M+2 pattern is a self-validating feature for the presence of a single bromine atom in the molecule.

Infrared (IR) Spectroscopy: Functional Group Identification

Expertise & Causality: IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[2] For 6-Bromo-5-methylquinoxaline, IR confirms the presence of the aromatic system and the specific C=N bonds of the pyrazine ring, while verifying the absence of other functional groups (e.g., -OH, C=O).

Experimental Protocol (FT-IR ATR):

-

Background Scan: An initial scan is run with the empty attenuated total reflectance (ATR) crystal to capture the background spectrum (e.g., atmospheric CO₂ and H₂O), which is then automatically subtracted from the sample spectrum.[2]

-

Sample Application: A small amount of the solid sample is placed directly onto the ATR crystal, and firm contact is ensured using a pressure clamp.

-

Spectrum Acquisition: The IR spectrum is acquired by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Data Analysis: The resulting spectrum is analyzed to identify characteristic absorption bands.

Data Presentation & Interpretation:

| Wavenumber (cm⁻¹) | Vibration Type | Interpretation |

| 3100-3000 | Aromatic C-H Stretch | Confirms the presence of the aromatic rings.[5][6] |

| ~1620 | C=N Stretch | Characteristic of the pyrazine ring.[5] |

| 1600-1450 | Aromatic C=C Stretch | Confirms the benzene and pyrazine ring backbone.[5][6] |

| 1300-1000 | Aromatic C-H In-Plane Bend | Further evidence of the aromatic system.[5] |

| 900-675 | Aromatic C-H Out-of-Plane Bend | Provides information on the substitution pattern. |

Table 2: Characteristic Infrared Absorption Bands for 6-Bromo-5-methylquinoxaline.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

Expertise & Causality: NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[1] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments provides a complete picture of the proton and carbon environments and, most critically, their connectivity. This multi-pronged approach creates a self-validating system where every proton and carbon can be unambiguously assigned.

Experimental Protocol:

-

Sample Preparation: Weigh 5-10 mg of the purified 6-Bromo-5-methylquinoxaline for ¹H NMR (25-50 mg for ¹³C NMR) and dissolve it in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[1][2] Ensure the sample is fully dissolved and homogeneous.

-

Instrument Setup: The sample is placed in the NMR spectrometer. The instrument is tuned, and the magnetic field is "locked" onto the deuterium signal of the solvent. The sample is "shimmed" to optimize the homogeneity of the magnetic field.

-

Data Acquisition: A series of 1D and 2D NMR experiments are run.

-

¹H NMR: Provides information on the chemical environment, number, and coupling of protons.

-

¹³C NMR: Shows all unique carbon atoms in the molecule.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2 or 3 bonds).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon atom it is attached to.

-

HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons, which is essential for piecing together the molecular fragments.

-

-

Data Processing: The acquired data (Free Induction Decay - FID) is processed using a Fourier Transform (FT), followed by phase and baseline correction to yield the final spectrum.[1]

Data Presentation & Interpretation:

¹H and ¹³C NMR Data:

| Position | ¹H δ (ppm), Multiplicity, J (Hz) | ¹³C δ (ppm) | Key HMBC Correlations (from Proton at Position) |

| 2 | ~8.8 (s, 1H) | ~145 | C-3, C-8a |

| 3 | ~8.8 (s, 1H) | ~145 | C-2, C-4a |

| 5-CH₃ | ~2.8 (s, 3H) | ~20 | C-5, C-6, C-4a |

| 7 | ~7.8 (d, J=8.5, 1H) | ~130 | C-5, C-8a |

| 8 | ~8.0 (d, J=8.5, 1H) | ~128 | C-6, C-4a |

| 4a | - | ~140 | - |

| 5 | - | ~135 | - |

| 6 | - | ~120 | - |

| 8a | - | ~141 | - |

Table 3: Predicted ¹H, ¹³C, and key HMBC NMR data for 6-Bromo-5-methylquinoxaline. Chemical shifts (δ) are approximate and can vary based on solvent and concentration.

Analysis Narrative:

-

¹H NMR Spectrum: The spectrum will show five distinct signals. Two singlets far downfield (~8.8 ppm) are characteristic of the deshielded protons on the pyrazine ring (H-2 and H-3).[1] In the aromatic region, two doublets (~7.8 and ~8.0 ppm) with a typical ortho-coupling constant (J ≈ 8.5 Hz) indicate two adjacent protons on the benzene ring (H-7 and H-8). A singlet further upfield (~2.8 ppm) integrating to three protons is definitively the methyl group.

-

¹³C NMR Spectrum: Nine distinct signals are expected, corresponding to the nine unique carbon atoms in the structure.

-

COSY Spectrum: A clear cross-peak between the two aromatic doublets (~7.8 and ~8.0 ppm) will confirm the H-7/H-8 spin system.

-

HSQC Spectrum: This experiment directly links the proton signals to their attached carbons, for instance, confirming that the singlet at ~2.8 ppm is attached to the carbon at ~20 ppm.

-

HMBC Spectrum (The Key to Connectivity): This is where the structure is unequivocally assembled.

-

The methyl protons (~2.8 ppm) will show a correlation to the carbon they are attached to (via HSQC) and, crucially, to the adjacent aromatic carbons C-5 and C-6 , and to C-4a . This places the methyl group at position 5.

-

The proton at H-7 will show correlations to C-5 and the bridgehead carbon C-8a .

-

The proton at H-8 will show correlations to C-6 and the bridgehead carbon C-4a . The correlation to C-6, which is also correlated to the methyl group, confirms the relative positions of all substituents on the benzene ring.

-

The pyrazine proton H-2 will show a correlation to the bridgehead carbon C-8a , locking the two rings together in the correct orientation.

-

Figure 2: Key HMBC correlations for 6-Bromo-5-methylquinoxaline.

Single Crystal X-Ray Crystallography: Ultimate Proof

Experimental Protocol Workflow:

Figure 3: General workflow for single-crystal X-ray crystallography.[9]

The successful generation of a crystal structure would provide precise bond lengths, bond angles, and intermolecular packing information, leaving no ambiguity about the molecular constitution.

Conclusion: A Synthesis of Evidence

References

- BenchChem. (n.d.). Protocol for 1H NMR and 13C NMR analysis of substituted quinoxalines.

- BenchChem. (n.d.). Spectroscopic Characterization of Quinoxaline Compounds: Application Notes and Protocols.

- Mary, Y. S., & Balachandran, V. (2018). FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. Oriental Journal of Chemistry.

- Prabavathi, N., & Nilufer, A. (2016). Experimental (FT-IR & FT - Raman) and Theoretical Investigation, Electronic Properties of Quinoxaline.

- Abdel-Wahab, B. F., et al. (2022).

- Shaabani, A., et al. (2008).

- Patel, H. M., et al. (2014).

- Mihai, C. T., et al. (2025).

- Rüedi, G., & Hansen, H. J. (2003). Mass spectra of halogenostyrylbenzoxazoles.

- Mary, Y. S., & Balachandran, V. (2018). FT-IR and FT-Raman spectroscopic analyzes of indeno quinoxaline dervative crystal.

- Ali, O. M., et al. (2020). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. PMC.

- Khan, M. A., et al. (2016). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Asian Journal of Chemistry.

- Gomaa, M. A. M., et al. (2015). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. MDPI.

- eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.

- Zhang, J., et al. (2009). Mild synthesis of 6-amino-5-bromoquinoxaline.

- Vul'fson, N. S., et al. (1970). Mass spectrometry of halogen-containing organic compounds.

- Sigma-Aldrich. (n.d.). 6-BROMO-5-METHYLQUINOXALINE.

- Sigma-Aldrich. (n.d.). 6-Bromo-5-methylquinoxaline.

- Pearson. (n.d.). The molecule that gave the mass spectrum shown here contains a halogen.

- BenchChem. (n.d.). X-ray crystallography of 6-Bromo-3-methoxy-2-methylbenzoic acid derivatives.

- Stilinović, V. (2012). Chemical Crystallography before X-ray Diffraction. PMF.

- Chemistry LibreTexts. (2022). 7.3: X-ray Crystallography.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. sphinxsai.com [sphinxsai.com]

- 4. The molecule that gave the mass spectrum shown here contains a ha... | Study Prep in Pearson+ [pearson.com]

- 5. scialert.net [scialert.net]

- 6. researchgate.net [researchgate.net]

- 7. chem.pmf.hr [chem.pmf.hr]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Introduction: The Quinoxaline Scaffold as a Privileged Structure in Drug Discovery

An In-depth Technical Guide to 6-Bromo-5-methylquinoxaline: Synthesis, Reactivity, and Applications for the Modern Researcher

The quinoxaline motif, a heterocyclic system composed of a benzene ring fused to a pyrazine ring, represents a cornerstone in medicinal chemistry. Its unique electronic properties and rigid bicyclic structure make it an ideal scaffold for interacting with a wide array of biological targets. Quinoxaline derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, and antiviral properties, leading to their integration into numerous drug discovery programs.[1][2]

This guide focuses on 6-Bromo-5-methylquinoxaline , a key substituted quinoxaline that serves as a versatile building block for the synthesis of more complex, biologically active molecules. The strategic placement of the methyl group and the reactive bromine handle allows for precise and diverse chemical modifications. For researchers and drug development professionals, understanding the core chemical properties, synthetic accessibility, and reactive potential of this compound is paramount to unlocking its full potential in creating novel therapeutic agents and functional materials. This document provides a senior application scientist's perspective on the essential technical details required to effectively utilize 6-Bromo-5-methylquinoxaline in a research setting.

Core Physicochemical Properties

A thorough understanding of a compound's fundamental properties is the bedrock of any successful experimental design. 6-Bromo-5-methylquinoxaline is typically supplied as a solid, and its key identifiers and properties are summarized below for quick reference.[3] Proper storage, sealed in a dry, dark place at room temperature, is crucial to maintain its integrity.[3]

| Property | Value | Source(s) |

| CAS Number | 2386229-26-9 | [3] |

| Molecular Formula | C₉H₇BrN₂ | [3] |

| Molecular Weight | 223.07 g/mol | [3] |

| Physical Form | Solid | [3] |

| Purity | Typically ≥95% | [3] |

| InChI | 1S/C9H7BrN2/c1-6-7(10)2-3-8-9(6)12-5-4-11-8/h2-5H,1H3 | [3] |

| InChI Key | MMSAUSUYJVUOJD-UHFFFAOYSA-N | [3] |

| Storage | Keep in dark place, sealed in dry, room temperature | [3] |

Synthesis of 6-Bromo-5-methylquinoxaline: A Proposed Protocol

The causality for this choice rests on the high efficiency and regiochemical control of the condensation reaction, which reliably forms the pyrazine ring.

Caption: Proposed synthetic workflow for 6-Bromo-5-methylquinoxaline.

Detailed Step-by-Step Experimental Protocol

This protocol is a self-validating system; progress can be monitored via Thin-Layer Chromatography (TLC), and the final product's identity should be confirmed by NMR and Mass Spectrometry.

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 1.0 equivalent of 4-bromo-3-methyl-benzene-1,2-diamine in a suitable solvent mixture, such as ethanol and water (e.g., 3:1 ratio).

-

Reagent Addition: While stirring, add 1.1 equivalents of glyoxal (typically supplied as a 40% aqueous solution) to the flask. The slight excess of glyoxal ensures the complete consumption of the diamine precursor.

-

Reaction: Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 2-4 hours. Monitor the reaction's progress by TLC, observing the disappearance of the starting material spot.

-

Work-up: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. The product will often precipitate out of the solution upon cooling.

-

Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid with a small amount of cold water to remove any residual glyoxal and salts.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel if necessary.

-

Drying: Dry the purified product under vacuum to yield 6-Bromo-5-methylquinoxaline as a solid.

Chemical Reactivity and Derivatization Potential

The true utility of 6-Bromo-5-methylquinoxaline for a medicinal chemist lies in its potential for derivatization. The bromine atom at the C6 position is a versatile synthetic handle, primarily for transition-metal-catalyzed cross-coupling reactions. This allows for the strategic introduction of a wide variety of substituents, enabling the exploration of the chemical space around the quinoxaline core.

The electron-deficient nature of the pyrazine ring can also influence the reactivity of the benzene portion, but the C-Br bond is the most common site for modification.

Caption: Key derivatization pathways for 6-Bromo-5-methylquinoxaline.

Representative Protocol: Suzuki-Miyaura Cross-Coupling

The Suzuki coupling is a robust and widely used method for forming C-C bonds. This protocol provides a framework for coupling an arylboronic acid to the 6-position of the quinoxaline core.

-

Inert Atmosphere: To an oven-dried Schlenk flask, add 6-Bromo-5-methylquinoxaline (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base, typically an aqueous solution of Na₂CO₃ (2.0 M, 3.0 eq.).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen). Add a degassed solvent system, such as a mixture of toluene and ethanol.

-

Reaction: Heat the mixture to 80-100°C and stir vigorously overnight (12-18 hours). Monitor the reaction by TLC or LC-MS.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired coupled product.

Applications in Research and Drug Development

The quinoxaline scaffold is a well-established "privileged structure" in medicinal chemistry, with derivatives showing significant potential as anticancer agents.[2][4] Compounds bearing the quinoxaline core have been investigated as inhibitors of various protein kinases, which are crucial targets in oncology.[5]

While specific biological data for 6-Bromo-5-methylquinoxaline itself is limited, its value is primarily as an intermediate. By using the synthetic handles described above, researchers can generate libraries of novel compounds for high-throughput screening. For example:

-

Anticancer Agents: Coupling various aryl and heteroaryl groups via Suzuki reactions can lead to potent kinase inhibitors.[5]

-

Antimicrobial Agents: The introduction of amine functionalities through Buchwald-Hartwig amination can yield compounds with potential antibacterial or antifungal activity.[4]

-

CNS-Active Agents: The rigid quinoxaline scaffold can be tailored to fit into the binding pockets of receptors and enzymes in the central nervous system.

The synthesis of diverse libraries from 6-Bromo-5-methylquinoxaline allows for the systematic exploration of structure-activity relationships (SAR), a critical process in modern drug development.

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential when handling 6-Bromo-5-methylquinoxaline. Based on available safety data sheets for this and structurally related compounds, the following hazards are identified.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Signal Word: Warning.

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[6]

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[7]

-

Storage: Keep the container tightly closed in a dry, dark, and well-ventilated place.[3]

-

Spills: In case of a spill, avoid generating dust. Sweep up the solid material and place it in a suitable, labeled container for disposal.[6]

-

First Aid:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.

-

Skin: Wash off with soap and plenty of water.[7]

-

Ingestion: If swallowed, rinse mouth with water and consult a physician.[7]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[7]

-

Conclusion

6-Bromo-5-methylquinoxaline stands out as a highly valuable and versatile building block for chemical synthesis. Its well-defined structure, coupled with the synthetically tractable bromine handle, provides researchers with a reliable platform for creating diverse molecular architectures. The established reactivity patterns, particularly in palladium-catalyzed cross-coupling, empower medicinal chemists and materials scientists to systematically design and synthesize novel compounds with tailored properties. By leveraging the foundational knowledge of its synthesis, reactivity, and safe handling as detailed in this guide, the scientific community can continue to exploit the potential of the quinoxaline scaffold in the ongoing quest for new medicines and advanced materials.

References

-

M&U International. (n.d.). 5-METHYLQUINOXALINE Material Safety Data Sheet. Retrieved from [Link]

-

Zhang, L.-T., et al. (2009). Mild synthesis of 6-amino-5-bromoquinoxaline. Xiandai Huagong/Modern Chemical Industry, 29(3), 54-56. Retrieved from [Link]

-

PubChem. (n.d.). 6-Bromoquinoline. National Center for Biotechnology Information. Retrieved from [Link]

-

Gomha, S. M., et al. (2017). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. RSC Advances. Retrieved from [Link]

-

PubChem. (n.d.). 6-Bromoquinoxaline. National Center for Biotechnology Information. Retrieved from [Link]

-

Ghorab, M. M., et al. (2015). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Molecules, 20(11), 19655-19672. Retrieved from [Link]

-

Emami, L., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Scientific Reports, 14(1), 633. Retrieved from [Link]

-

Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. College of Chemistry and Chemical Engineering, Jiangxi Normal University. Retrieved from [Link]

-

PubChem. (n.d.). 5-Methylquinoxaline. National Center for Biotechnology Information. Retrieved from [Link]

-

da Silva, G. G., et al. (2024). Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. European Journal of Medicinal Chemistry, 271, 116360. Retrieved from [Link]

Sources

- 1. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 2. Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 6-Bromo-5-methylquinoxaline | 2386229-26-9 [sigmaaldrich.com]

- 4. mdpi.com [mdpi.com]

- 5. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. mu-intel.com [mu-intel.com]

The Electronic and Steric Paradigms of Methylated Quinoxalines in Medicinal Chemistry

Executive Summary

The quinoxaline scaffold—a bicyclic heterocycle comprising a benzene ring fused to a pyrazine ring—is a privileged structure in drug discovery and organic synthesis. While the parent quinoxaline molecule provides a versatile foundation, the introduction of a seemingly simple methyl group profoundly alters the molecule's physicochemical landscape. This whitepaper provides an in-depth technical analysis of the electronic (inductive and hyperconjugative) and steric (conformational shielding) effects imparted by methyl substitution on quinoxaline. By examining these perturbations, we elucidate the causality behind the enhanced pharmacological profiles of methylquinoxalines in targeted therapies, including kinase inhibition, antitubercular activity, and histamine receptor modulation.

Mechanistic Foundations: Electronic and Steric Perturbations

Electronic Effects: Inductive (+I) and Hyperconjugative Modulation

The parent quinoxaline is a relatively weak base, characterized by a pKa of approximately 0.56 (1)[1]. The addition of a methyl group at the C-2 or C-3 position introduces a localized electron-donating effect via induction (+I) and hyperconjugation.

-

Basicity and Nucleophilicity: This electron enrichment pushes electron density into the pyrazine ring, stabilizing the protonated state of the adjacent nitrogen atoms and thereby increasing the local pKa. Furthermore, while unsubstituted quinoxalines are generally deactivated toward electrophilic substitution, methyl substitution alters the nucleophilic reactivity of the ring system, particularly at positions alpha to N-oxide moieties in quinoxaline 1,4-dioxides[1].

-

QSAR Implications: Quantitative Structure-Activity Relationship (QSAR) studies on 2-(4-methylpiperazin-1-yl)quinoxalines acting as human histamine H4 receptor ligands reveal that electronic parameters—specifically polarizability and topological charges—are dominant factors in driving receptor binding affinity (2)[2].

Steric Effects: Conformational Restriction and Bioisosterism

Sterically, a methyl group introduces localized bulk (Molecular Refractivity, MR ≈ 5.65) that dictates the conformational orientation of the molecule within biological target pockets.

-

Kinase Hinge Region Binding: In the rational design of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors, the 3-methylquinoxalin-2(1H)-one moiety is deployed as a highly effective bioisostere for the pyridine or indole rings found in FDA-approved drugs like Sorafenib and Sunitinib (3)[3]. The methyl group sterically occupies the adenine region in the ATP-binding pocket, optimizing the spatial fit while the quinoxaline core maintains critical hydrogen bond acceptor functions[3].

-

Antitubercular Conformations: For 3-methylquinoxaline-1,4-dioxide derivatives, the steric bulk of the methyl group at the C3 position restricts the rotational freedom of adjacent substituents (e.g., 3-aryl-1-oxo-2-propenyl groups). This conformational locking is critical for the molecule's ability to penetrate Mycobacterium tuberculosis and alter mitochondrial respiration in host cells (4)[4].

Logical mapping of methyl group effects on quinoxaline pharmacology.

Quantitative Data Summaries

To illustrate the structure-activity relationship (SAR) driven by the methyl group, the following tables summarize key physicochemical parameters and in vitro efficacy data.

Table 1: Physicochemical and Electronic Parameters

| Compound Scaffold | pKa | Electronic Effect | Steric Bulk (MR) | Primary Pharmacological Utility |

| Quinoxaline (Parent) | ~0.56 | Neutral | Low | Baseline scaffold |

| 2-Methylquinoxaline | >0.56 | +I, Hyperconjugation | Moderate (5.65) | Intermediate for dyes & pharmaceuticals |

| 3-Methylquinoxalin-2(1H)-one | Variable | Strong +I on N-4 | Moderate | VEGFR-2 Kinase Inhibitors |

| 3-Methylquinoxaline-1,4-dioxide | Variable | N-oxide stabilization | High (Locked) | Antitubercular Agents |

Table 2: Comparative VEGFR-2 Inhibitory Activity[3]

| Compound / Derivative | Bioisosteric Hinge Binder | IC50 (nM) against VEGFR-2 | Apoptotic Potential (Bax/Bcl-2 ratio) |

| Sorafenib (Control) | Pyridine | 3.12 | Standard |

| Compound 15b | 3-methylquinoxalin-2(1H)-one | ~5.80 | Elevated |

| Compound 17b | 3-methylquinoxalin-2(1H)-one | 2.70 | >10-fold improvement |

Experimental Workflows & Self-Validating Protocols

The synthesis and biological evaluation of methylquinoxaline derivatives require stringent, self-validating protocols to ensure reproducibility and target specificity.

Protocol: Green Synthesis of 2-Methylquinoxaline Derivatives

Traditional syntheses often require excess reagents. This protocol utilizes an atom-efficient, Iridium-catalyzed transfer hydrogenation using glycerol as a sustainable C3 source (5)[5].

Causality of Reagents: 2,2,2-trifluoroethanol (TFE) is selected as the solvent because its specific pKa (12.4) optimally facilitates the hydrogen transfer process required for the borrowing-hydrogen mechanism without degrading the Ir-catalyst[5].

Step-by-Step Methodology:

-

Preparation: In a nitrogen-filled glovebox, combine 1.0 mmol of 1,2-phenylenediamine, 1.5 mmol of glycerol, and 2.0 mol% of the Iridium N-Heterocyclic Carbene (NHC) catalyst in a sealed reaction tube.

-

Solvent Addition: Add 2.0 mL of 2,2,2-trifluoroethanol to the mixture.

-

Catalysis: Stir the mixture at 120°C for 40-60 hours. The Ir-catalyst facilitates the dehydrogenation of glycerol to dihydroxyacetone, followed by condensation with the diamine.

-

Isolation: Cool the mixture to room temperature, filter through a short silica gel pad (eluting with ethyl acetate), and concentrate under reduced pressure.

-

Self-Validation & QC:

-

Mass Balance: Quantify unreacted 1,2-phenylenediamine via GC-FID using dodecane as an internal standard to ensure the conversion rate matches the isolated yield.

-

Structural Confirmation: Confirm the regioselective placement of the methyl group at C-2 via 1H NMR (singlet at ~2.7 ppm).

-

Protocol: in vitro VEGFR-2 Kinase Inhibition Assay

To validate the bioisosteric efficacy of the 3-methylquinoxaline derivatives, an enzymatic assay measuring the phosphorylation of a synthetic substrate is employed.

Causality of Design: The assay utilizes ATP at a concentration near its Michaelis constant ( Km ) for VEGFR-2. Because the 3-methylquinoxaline scaffold is designed to competitively bind the ATP hinge region, operating at Km ensures that the measured IC50 accurately reflects the compound's binding affinity[3].

Step-by-Step Methodology:

-

Enzyme Preparation: Dilute recombinant human VEGFR-2 kinase domain in a buffer containing 50 mM HEPES (pH 7.4), 10 mM MgCl2, 0.1 mM EGTA, and 0.01% Brij-35.

-

Compound Incubation: Dispense 3-methylquinoxaline derivatives (e.g., Compound 17b) in a 10-point, 3-fold serial dilution (starting at 10 µM) into a 384-well plate.

-

Self-Validation Controls:

-

Positive Control: Sorafenib (expected IC50 ~ 3.1 nM) to validate enzyme activity and assay sensitivity.

-

Negative Control: 1% DMSO vehicle to establish the maximum luminescence baseline.

-

-

Reaction Initiation: Add 10 µM ATP and 0.2 mg/mL poly(Glu,Tyr) substrate. Incubate at room temperature for 60 minutes.

-

Detection: Add Kinase-Glo® Luminescent reagent to measure residual ATP. Read luminescence on a microplate reader. Calculate IC50 using a 4-parameter logistic non-linear regression model.

Experimental workflow for synthesizing and evaluating methylquinoxaline derivatives.

References

- "3-methylquinoxaline-1,4-dioxide: A lead antitubercular agent which alters mitochondrial respiration in r

- "Full article: A QSAR study on 2-(4-methylpiperazin-1-yl)quinoxalines as human histamine H4 receptor ligands", Taylor & Francis,

- "Product Class 15: Quinoxalines", Thieme,

- "New quinoxaline-based VEGFR-2 inhibitors: design, synthesis, and antiproliferative evaluation with in silico docking, ADMET, tox", RSC Publishing,

- "Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities", ResearchG

- "Synthesis of 2-Methylquinoxaline Derivatives from Glycerol and Diamines Catalyzed by Iridium Complexes Bearing an N-Heterocyclic Carbene Ligand", ResearchG

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. tandfonline.com [tandfonline.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. E-2-[3-(3,4-Dichlorophenyl)-1-oxo-2-propenyl]-3-methylquinoxaline-1,4-dioxide: A lead antitubercular agent which alters mitochondrial respiration in rat liver - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Therapeutic Horizons of Quinoxaline Derivatives: A Technical Whitepaper on Oncology and Antimicrobial Applications

Executive Summary

The quinoxaline scaffold (benzopyrazine) has established itself as a privileged structure in modern medicinal chemistry. Characterized by its unique electronic properties and structural planarity, this nitrogen-containing heterocycle serves as a versatile pharmacophore capable of engaging multiple biological targets[1]. This technical whitepaper synthesizes recent advancements in the therapeutic application of quinoxaline derivatives, focusing on their mechanisms of action in oncology and their emerging role in combating antimicrobial resistance (AMR). Designed for drug development professionals and application scientists, this guide provides actionable insights into structure-activity relationships (SAR) and outlines self-validating experimental protocols for preclinical evaluation.

The Quinoxaline Scaffold: Structural Rationale

Quinoxaline is formed by the fusion of benzene and pyrazine rings[1]. From a rational drug design perspective, the true power of the quinoxaline nucleus lies in its substitutability. The nitrogen atoms in the pyrazine ring act as potent hydrogen bond acceptors, making the scaffold highly effective at anchoring into the ATP-binding pockets of various kinases[2]. Furthermore, the planar nature of the aromatic system facilitates DNA intercalation, a critical feature for topoisomerase inhibition[3].

By strategically modifying the core—such as introducing electron-withdrawing groups at the 6- or 7-positions or hybridizing with indolo or triazole moieties—researchers can fine-tune the molecule's lipophilicity, target selectivity, and pharmacokinetic profile[3][4].

Mechanisms of Action in Oncology

Quinoxaline derivatives have demonstrated profound efficacy against a wide spectrum of malignancies, operating primarily through dual-action mechanisms that induce cell cycle arrest and apoptosis[5].

Kinase and Topoisomerase Inhibition

Quinoxalines are highly selective ATP-competitive inhibitors of receptor tyrosine kinases, including VEGFR-2, EGFR, and PDGFR, which are critical for tumor angiogenesis and proliferation[2]. Simultaneously, specific derivatives (such as XK469) act as potent Topoisomerase IIβ inhibitors, stabilizing the cleavable complex and inducing double-strand DNA breaks[3].

Modulation of Apoptotic Pathways

The downstream effect of this kinase and topoisomerase inhibition is the induction of apoptosis. Quinoxaline derivatives trigger the intrinsic mitochondrial pathway by modulating the BAX/Bcl-2 axis. This leads to mitochondrial membrane depolarization, cytochrome c release, and the subsequent activation of caspase-9 and the executioner caspase-3/7[4][5].

Apoptotic signaling cascade modulated by quinoxaline derivatives in oncology models.

Combatting Antimicrobial Resistance (AMR) & Hypoxia

Beyond oncology, the quinoxaline scaffold is a critical weapon against Antimicrobial Resistance (AMR)[6]. The overuse of traditional antibiotics has necessitated the development of novel agents that bacteria have not yet adapted to. Quinoxaline derivatives exhibit broad-spectrum antibacterial properties by disrupting bacterial cell wall synthesis and inhibiting critical efflux pumps in resistant strains of E. coli and S. aureus[6].

A highly specialized subset of these compounds are the Quinoxaline 1,4-di-N-oxides (QdNOs) . Drugs like Tirapazamine (TPZ) leverage the di-N-oxide moieties to act as bioreductive prodrugs. In the hypoxic environments characteristic of solid tumors or deep-seated bacterial biofilms, QdNOs undergo single-electron reduction to form highly reactive, cytotoxic hydroxyl radicals, thereby providing selective toxicity that spares normoxic healthy tissue[3].

Quantitative Structure-Activity Relationship (SAR) Data

The therapeutic potency of quinoxaline derivatives is heavily dependent on specific structural substitutions. Table 1 summarizes the in vitro cytotoxic profiles (IC₅₀ values) of recently synthesized lead compounds across various human cancer cell lines.

| Compound Designation | Target Cell Line | Cancer Type | IC₅₀ (μM) | Primary Mechanism of Action |

| Compound 11e | HepG2 | Hepatocellular Carcinoma | 2.10 | G2/M Arrest, Intrinsic Apoptosis[5] |

| Compound IV | PC-3 | Prostate Cancer | 2.11 | Topo II Inhibition, Apoptosis[5] |

| Compound 22 | HepG2 | Hepatocellular Carcinoma | 2.81 | DNA-dependent death pathways[4] |

| Compound FQ | MDA-MB-231 | Triple-Negative Breast | 8.01 | Simultaneous Kinase Inhibition[5] |

| Compound 16 | KB | Oral Carcinoma | 10.90 | Antiproliferative activity[4] |

Self-Validating Experimental Methodologies

To ensure reproducibility and scientific integrity in drug development, assays must be designed with built-in causality and self-validation mechanisms. Below are two foundational protocols for evaluating quinoxaline derivatives.

Protocol A: In Vitro VEGFR-2 Kinase Inhibition Assay

Causality & Rationale: Because quinoxalines act as ATP-competitive inhibitors[2], traditional substrate-phosphorylation assays can yield high background noise. We utilize a luminescence-based ATP depletion assay (e.g., Kinase-Glo). This method measures the residual ATP remaining after the kinase reaction; high luminescence directly correlates with kinase inhibition, providing a highly sensitive, non-radioactive readout[2].

Step-by-Step Methodology:

-

Reagent Preparation: Prepare 1X Kinase Buffer. Dilute the purified VEGFR-2 enzyme and the quinoxaline test compounds (serial dilutions from 100 μM to 1 nM in DMSO).

-

Reaction Assembly: In a 384-well white microplate, combine 5 μL of test compound, 10 μL of VEGFR-2 enzyme, and 10 μL of ATP/Substrate mix.

-

Incubation: Incubate the plate at 30°C for 45 minutes to allow the enzymatic reaction to proceed.

-

Detection: Add 25 μL of Kinase-Glo reagent to each well. Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

-

Quantification: Read luminescence using a microplate reader (integration time: 0.5–1 second per well).

-

System Validation (Self-Correction): Include Sorafenib as a positive control and a DMSO-only vehicle as a negative control[2]. Calculate the Z'-factor for the plate. A Z'-factor > 0.5 is strictly required to validate the assay's dynamic range and confirm that the data is free from edge effects or pipetting errors.

Protocol B: Apoptosis Profiling via Annexin V/PI Flow Cytometry

Causality & Rationale: Cytotoxicity assays (like MTT) only measure metabolic viability, failing to distinguish between cytostatic growth arrest and true cell death. We employ Annexin V/Propidium Iodide (PI) staining because Annexin V binds specifically to externalized phosphatidylserine (an early hallmark of apoptosis), while PI only penetrates cells with compromised membranes (late apoptosis/necrosis)[5]. This dual-staining mathematically separates the mechanism of action.

Step-by-Step Methodology:

-

Cell Treatment: Seed cancer cells (e.g., PC-3) in 6-well plates at 2×105 cells/well. Treat with the quinoxaline derivative at its established IC₅₀ concentration for 24 and 48 hours[5].

-

Harvesting: Collect both floating (late apoptotic) and adherent cells using enzyme-free dissociation buffer to prevent false-positive phosphatidylserine cleavage.

-

Staining: Wash cells twice with cold PBS. Resuspend the pellet in 100 μL of 1X Annexin V Binding Buffer. Add 5 μL of FITC-Annexin V and 5 μL of PI. Incubate in the dark for 15 minutes at room temperature.

-

Acquisition: Add 400 μL of Binding Buffer and analyze immediately via flow cytometry, capturing at least 10,000 events per sample.

-

System Validation (Self-Correction): The protocol must include four compensation controls: Unstained cells, Annexin V-only, PI-only, and a positive biological control (cells treated with 1 μM Staurosporine). If the Staurosporine control fails to show >40% shift to the Q3 (early apoptosis) quadrant, the binding buffer pH or calcium concentration is compromised, and the assay must be voided.

High-throughput experimental workflow for quinoxaline derivative validation.

Conclusion

The quinoxaline scaffold represents a highly programmable molecular chassis for modern drug discovery. By systematically mapping the structure-activity relationships, researchers can redirect the inherent bioactivity of quinoxalines toward specific oncological targets (via kinase and topoisomerase inhibition) or antimicrobial applications (via hypoxia-selective QdNO activation). The rigorous application of self-validating preclinical assays ensures that only the most robust, mechanistically defined candidates progress toward clinical translation.

Sources

- 1. scispace.com [scispace.com]

- 2. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions [frontiersin.org]

- 4. Quinoxaline Derivatives in Cancer Therapy: Insights into Mechanisms of Action and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biomolther.org [biomolther.org]

- 6. Exploring quinoxaline derivatives: An overview of a new approach to combat antimicrobial resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Sonogashira Coupling of 6-Alkynyl-5-Methylquinoxalines

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Functionalized Quinoxalines

Quinoxaline derivatives are a cornerstone in medicinal chemistry, recognized as "privileged structures" due to their remarkable and broad-ranging pharmacological activities.[1][2] These nitrogen-containing heterocyclic compounds are integral to the development of therapeutic agents, including anticancer, neuroprotective, antibacterial, and antiviral drugs.[1][2] The functionalization of the quinoxaline core is a key strategy in drug discovery, allowing for the fine-tuning of molecular properties to enhance efficacy and selectivity.[3] Among the myriad of synthetic methodologies, the Sonogashira cross-coupling reaction stands out as a powerful and versatile tool for the formation of carbon-carbon bonds, specifically between sp² and sp hybridized carbons.[4][5] This reaction is instrumental in the synthesis of complex molecules, such as conjugated enynes and arylalkynes, under relatively mild conditions.[6][7]

This document provides a detailed guide to the Sonogashira coupling of 6-alkynyl-5-methylquinoxalines, a class of compounds with significant potential in the synthesis of novel bioactive molecules. We will delve into the mechanistic underpinnings of the reaction, provide a robust and validated protocol, and discuss key considerations for successful implementation in a research and development setting.

Mechanistic Insights: The Dual Catalytic Cycle

The Sonogashira coupling reaction elegantly employs a dual catalytic system, typically involving a palladium complex and a copper(I) co-catalyst.[7][8] While the exact mechanism is a subject of ongoing study due to the transient nature of the intermediates, a widely accepted model involves two interconnected catalytic cycles.[6][8] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.

The reaction is initiated by the reduction of a palladium(II) precatalyst to the active palladium(0) species.[7] This can be achieved in situ through the action of an amine base or a phosphine ligand.[7]

The Palladium Cycle:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (in this case, a 6-halo-5-methylquinoxaline), forming a Pd(II) complex.[6][9]

-

Transmetalation: The copper acetylide, formed in the copper cycle, transfers the alkyne group to the palladium center.[6]

-

Reductive Elimination: The final coupled product, the 6-alkynyl-5-methylquinoxaline, is formed, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.[6][9]

The Copper Cycle:

-

Copper(I) Acetylide Formation: The copper(I) salt reacts with the terminal alkyne in the presence of a base to generate a copper(I) acetylide intermediate.[6][7] This step is crucial as it activates the alkyne for the subsequent transmetalation step.[7]

It is important to note that copper-free Sonogashira protocols have been developed to avoid issues related to the toxicity of copper and the formation of alkyne homocoupling byproducts.[10] In these systems, the activation of the alkyne is thought to occur via the formation of a π-alkyne-palladium complex.[6]

Experimental Protocol: A Validated Approach

This protocol provides a reliable method for the Sonogashira coupling of a 6-halo-5-methylquinoxaline with a terminal alkyne.

Materials and Reagents:

-

6-Bromo-5-methylquinoxaline (or 6-iodo-5-methylquinoxaline)

-

Terminal alkyne

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)

-

Copper(I) iodide (CuI)

-

Amine base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA))

-

Anhydrous solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF))

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for anhydrous reactions (Schlenk flask or sealed tube)

Reaction Setup:

-

Inert Atmosphere: To a pre-dried Schlenk flask or sealed tube equipped with a magnetic stir bar, add the 6-halo-5-methylquinoxaline (1.0 mmol, 1.0 equiv).

-

Catalyst Loading: Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 mmol, 5 mol%) and copper(I) iodide (0.1 mmol, 10 mol%).

-

Solvent and Base: Under a stream of inert gas, add the anhydrous solvent (5-10 mL) and the amine base (e.g., triethylamine, 3.0 mmol, 3.0 equiv).

-

Alkyne Addition: Add the terminal alkyne (1.2 mmol, 1.2 equiv) to the reaction mixture.

-

Reaction Conditions: Seal the flask or tube and heat the reaction mixture to the desired temperature (typically 60-100 °C). The optimal temperature will depend on the reactivity of the aryl halide, with iodides generally reacting at lower temperatures than bromides.[7]

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 6-alkynyl-5-methylquinoxaline.

Key Parameters and Optimization Strategies

The success of the Sonogashira coupling is highly dependent on the careful selection and optimization of several key parameters.

| Parameter | Recommended Starting Point | Considerations and Optimization |

| Aryl Halide | 6-Iodo-5-methylquinoxaline | Reactivity order: I > Br > Cl.[7] Iodides are more reactive and often allow for milder reaction conditions. |

| Palladium Catalyst | Pd(PPh₃)₂Cl₂ (5 mol%) | Pd(PPh₃)₄ is also commonly used.[8] For challenging substrates, consider more active catalysts or ligands. |

| Copper Co-catalyst | CuI (10 mol%) | Essential for the classical Sonogashira reaction to increase the reaction rate.[7] |

| Base | Triethylamine (3 equiv) | An amine base is required.[11] Other bases like DIPEA can also be effective. |

| Solvent | Anhydrous THF or DMF | The choice of solvent can influence solubility and reaction rate. Degassing the solvent is recommended to prevent catalyst deactivation.[11] |

| Temperature | 60-100 °C | Start with a moderate temperature and adjust as needed based on reaction progress. |

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | Inactive catalyst, insufficient temperature, poor quality reagents. | Ensure an inert atmosphere, use freshly distilled solvents and bases, increase the temperature, or screen different palladium catalysts/ligands. |

| Alkyne Homocoupling (Glaser Coupling) | Presence of oxygen, excess copper catalyst. | Thoroughly degas all solvents and reagents. Reduce the amount of copper catalyst. |

| Dehalogenation of Starting Material | Presence of water or other protic sources. | Use anhydrous solvents and reagents. |

| Complex Reaction Mixture | Side reactions, degradation of starting materials or products. | Lower the reaction temperature, reduce the reaction time, or consider a copper-free protocol. |

Conclusion: A Gateway to Novel Quinoxaline Scaffolds

The Sonogashira coupling of 6-alkynyl-5-methylquinoxalines is a robust and highly effective method for the synthesis of a diverse range of functionalized quinoxaline derivatives. By understanding the underlying mechanism and carefully controlling the key reaction parameters, researchers can reliably access novel molecular scaffolds with significant potential in drug discovery and materials science. The protocol and guidelines presented herein provide a solid foundation for the successful implementation of this powerful synthetic transformation.

References

- Functionalized quinoxalinones as privileged structures with broad-ranging pharmacological activities. PubMed,

- Sonogashira Coupling: Mechanism, Steps & Applic

- Palladium Catalyzed Synthesis of Phenylquinoxaline-Alkyne Derivatives via Sonogashira Cross Coupling Reaction. Preprints.org,

- Sonogashira coupling. Wikipedia,

- Sonogashira Coupling. Chemistry LibreTexts,

- Sonogashira Coupling. Organic Chemistry Portal,

- Palladium Catalyzed Synthesis of Phenylquinoxaline-Alkyne Derivatives via Sonogashira Cross Coupling Reaction.

- Functionalized quinoxalinones as privileged structures with broad-ranging pharmacological activities.

- A General Protocol for Robust Sonogashira Reactions in Micellar Medium. SciSpace,

- Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions Involving 2-Chloro-3-(2-thienyl)quinoxaline. Benchchem,

- Drug Likeness and Selective Functionaliz

Sources

- 1. Functionalized quinoxalinones as privileged structures with broad-ranging pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benthamdirect.com [benthamdirect.com]

- 4. jcsp.org.pk [jcsp.org.pk]

- 5. researchgate.net [researchgate.net]

- 6. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]

- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. scispace.com [scispace.com]

- 11. Sonogashira Coupling [organic-chemistry.org]

Application Note: Advanced Methodologies for the Functionalization of the Methyl Group on the Quinoxaline Core

Executive Summary & Mechanistic Rationale

The quinoxaline scaffold is a privileged pharmacophore widely utilized in the design of kinase inhibitors, antimicrobial agents, and advanced organic materials. Within this heterocyclic framework, the 2-methyl group serves as a critical synthetic node.

As a Senior Application Scientist, understanding the inherent electronic environment of the quinoxaline core is paramount before attempting derivatization. The two nitrogen atoms in the pyrazine ring exert a profound electron-withdrawing effect via inductive and resonance mechanisms. This electronic depletion significantly increases the C(sp³)-H acidity of the 2-methyl group (pKa ~ 24–27 in DMSO). Consequently, the methyl group readily participates in enamine/tautomeric equilibria, rendering it highly susceptible to electrophilic attack, radical hydrogen abstraction, and metal-catalyzed C-H activation .

This application note details field-proven protocols for the selective functionalization of the 2-methylquinoxaline core, emphasizing the causality behind reagent selection and providing self-validating experimental workflows.

Strategic Pathways for Methyl Functionalization

The functionalization of 2-methylquinoxaline generally diverges into three primary synthetic vectors:

-

Oxidative Cleavage (Riley Oxidation): Direct conversion of the methyl group to a formyl group, providing an electrophilic handle.

-

Radical Halogenation: Installation of a leaving group (e.g., bromine) to facilitate downstream nucleophilic substitution.

-

Base-Catalyzed Condensation: Exploiting the C-H acidity to form C-C double bonds via Knoevenagel or Aldol-type condensations.

Divergent functionalization pathways of the 2-methylquinoxaline core.

Quantitative Comparison of Functionalization Modalities

To assist in route scouting, the following table synthesizes the typical performance metrics of the primary functionalization strategies .

| Functionalization Method | Target Moiety | Primary Reagents | Typical Yield | Reaction Time | Key Advantage / Limitation |

| Riley Oxidation | Aldehyde (-CHO) | SeO₂, 1,4-Dioxane | 65–85% | 4–8 h | Direct access to electrophile / Generates toxic Se⁰ waste. |

| Radical Bromination | Bromomethyl (-CH₂Br) | NBS, AIBN, PhCF₃ | 70–90% | 3–5 h | Excellent leaving group / Prone to over-bromination (dibromo). |

| Condensation | Styryl (-CH=CH-Ar) | Ar-CHO, KOH, MeOH | 80–95% | 2–12 h | High atom economy / Limited to aldehyde coupling partners. |

| C(sp³)-H Addition | Alkylated Core | Fe(ClO₄)₂, Ketones | 60–93% | 24 h | Direct C-C bond formation / Requires optimized catalysts. |

Validated Experimental Protocols

Protocol A: Riley Oxidation to Quinoxaline-2-carbaldehyde

This classical method utilizes Selenium Dioxide (SeO₂) to selectively oxidize the allylic/benzylic-like methyl group .

Causality of Experimental Design:

-

Reagent Choice: SeO₂ is highly specific for activated methyl groups. The mechanism proceeds via an initial ene reaction with the enol tautomer of 2-methylquinoxaline, followed by a [2,3]-sigmatropic rearrangement and elimination to yield the aldehyde.

-

Solvent Selection: 1,4-Dioxane (b.p. 101 °C) is selected because its reflux temperature provides the precise thermal energy required to drive the sigmatropic rearrangement without causing thermal degradation of the product.

Step-by-Step Methodology:

-

Preparation: In an oven-dried 100 mL round-bottom flask, dissolve 2-methylquinoxaline (10.0 mmol) in 40 mL of anhydrous 1,4-dioxane.

-

Oxidant Addition: Add Selenium Dioxide (12.0 mmol, 1.2 eq) in a single portion. Note: Use fresh, dry SeO₂ to prevent the formation of unreactive selenous acid.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to 101 °C with vigorous stirring for 6 hours.

-

Workup: Cool the reaction to room temperature. The mixture will contain a black precipitate of elemental selenium (Se⁰). Filter the mixture through a pad of Celite to remove the Se⁰, washing the pad with ethyl acetate (3 × 20 mL).

-

Purification: Concentrate the filtrate under reduced pressure and purify via silica gel flash chromatography (Hexanes/EtOAc, 3:1).

Self-Validation System:

-

TLC: The product spots lower than the starting material and is highly UV-active.

-